molecular formula C9H12O B1580489 Formaldehyde, polymer with 1,3-dimethylbenzene CAS No. 26139-75-3

Formaldehyde, polymer with 1,3-dimethylbenzene

Cat. No. B1580489
CAS RN: 26139-75-3
M. Wt: 136.19 g/mol
InChI Key: OIAUFEASXQPCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formaldehyde, polymer with 1,3-dimethylbenzene is a chemical compound that is commonly used in scientific research. It is a polymer that is synthesized by combining formaldehyde with 1,3-dimethylbenzene. This compound has various applications in scientific research, including as a reagent in organic synthesis and as a resin in the production of plastics and coatings.

Mechanism Of Action

The mechanism of action of formaldehyde, polymer with 1,3-dimethylbenzene is not well understood. However, it is believed that this compound acts as a cross-linking agent, which means that it can bind two or more molecules together. This property makes it useful in the production of adhesives and coatings.

Biochemical And Physiological Effects

Formaldehyde, polymer with 1,3-dimethylbenzene has not been extensively studied for its biochemical and physiological effects. However, it is believed that this compound is not toxic and does not have any adverse effects on human health.

Advantages And Limitations For Lab Experiments

One of the main advantages of using formaldehyde, polymer with 1,3-dimethylbenzene in lab experiments is its ability to act as a cross-linking agent. This property makes it useful in the production of adhesives and coatings. However, this compound may not be suitable for all experiments, and researchers should carefully consider its properties before using it in their experiments.

Future Directions

There are several future directions for research on formaldehyde, polymer with 1,3-dimethylbenzene. One area of interest is the development of new applications for this compound in the production of plastics and coatings. Another area of interest is the study of the mechanism of action of this compound and its potential use in the treatment of diseases.
In conclusion, formaldehyde, polymer with 1,3-dimethylbenzene is a useful compound in scientific research, with various applications in organic synthesis, plastics and coatings production, and adhesives and coatings production. While its mechanism of action is not well understood, it is believed to act as a cross-linking agent. Further research is needed to fully understand the properties and potential applications of this compound.

Scientific Research Applications

Formaldehyde, polymer with 1,3-dimethylbenzene has several applications in scientific research. It is commonly used as a reagent in organic synthesis, where it is used to create new compounds and molecules. This compound is also used as a resin in the production of plastics and coatings. It is also used as a cross-linking agent in the production of adhesives and coatings.

properties

IUPAC Name

formaldehyde;1,3-xylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10.CH2O/c1-7-4-3-5-8(2)6-7;1-2/h3-6H,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAUFEASXQPCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C.C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26139-75-3
Record name Formaldehyde, polymer with 1,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26139-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90938186
Record name Formaldehyde--1,3-xylene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xylene Formaldehyde Resin

CAS RN

26139-75-3, 172672-76-3
Record name Formaldehyde, polymer with 1,3-dimethylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026139753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formaldehyde, polymer with 1,3-dimethylbenzene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Formaldehyde--1,3-xylene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formaldehyde, polymer with 1,3-dimethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formaldehyde, polymer with 1,3-dimethylbenzene
Reactant of Route 2
Formaldehyde, polymer with 1,3-dimethylbenzene
Reactant of Route 3
Formaldehyde, polymer with 1,3-dimethylbenzene
Reactant of Route 4
Formaldehyde, polymer with 1,3-dimethylbenzene
Reactant of Route 5
Formaldehyde, polymer with 1,3-dimethylbenzene
Reactant of Route 6
Reactant of Route 6
Formaldehyde, polymer with 1,3-dimethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.